molecular formula C9H4Cl4O4 B139690 Monomethyltetrachloroterephthalate CAS No. 887-54-7

Monomethyltetrachloroterephthalate

Cat. No. B139690
CAS RN: 887-54-7
M. Wt: 317.9 g/mol
InChI Key: SXINVWXSZUQKSW-UHFFFAOYSA-N
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Description

Monomethyltetrachloroterephthalate, also known as Monomethyl 2,3,5,6-tetrachloroterephthalate, is a chemical compound with the formula C9H4Cl4O4 . It has a molecular weight of 317.938 . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, monomethyl ester; Terephthalic acid, tetrachloro-, monomethyl ester; Dacthal monoacid; Methyl 2,3,5,6-tetrachloroterephthalate; Tetrachloroterephthalic acid methyl ester; Tetrachloroterephthalic acid, monomethyl ester; 2,3,5,6-Tetrachloro-4- (methoxycarbonyl)benzoic acid; Chlorthal monomethyl; 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, 4-methyl ester; Methyl tetrachloroterephthalic acid ester .


Molecular Structure Analysis

The molecular structure of Monomethyltetrachloroterephthalate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Monomethyltetrachloroterephthalate has a molecular weight of 317.94 . The main function of Thermogravimetric Analysis (TGA) is to monitor the thermal stability of a material by recording the change in mass of the sample with respect to temperature .

Scientific Research Applications

  • Chemical Recycling of Poly(ethylene terephthalate) : Karayannidis and Achilias (2007) discussed various chemical recycling techniques of PET, highlighting methods like hydrolysis and glycolysis for recovering monomers like terephthalic acid, which could be repolymerized to form the polymer again. These techniques contribute to the conservation of raw petrochemical products and energy (Karayannidis & Achilias, 2007).

  • Advances in Catalytic Production of Bio-based Polyester Monomer : Zhang et al. (2015) explored the use of 2,5-furandicarboxylic acid (FDCA) as a potential replacement for the terephthalic acid monomer in the production of PET and poly(butylene terephthalate) (PBT). This research opens new pathways for obtaining biomass-based polyester to partially or fully replace petroleum-based polyester (Zhang et al., 2015).

  • Synthesis and Characterization of Terephthalate-Bridged Polymethylsiloxane : Liu et al. (2000) synthesized a novel terephthalate-bridged polymethylsiloxane by stepwise coupling polymerization, offering insights into the structural and thermal properties of such polymers, which could be relevant for applications in various industries (Liu et al., 2000).

  • Recycling of Poly(ethylene terephthalate) : Geyer, Lorenz, and Kandelbauer (2016) reviewed several methods for recycling PET, including energetic, material, thermo-mechanical, and chemical methods. They discussed important reaction parameters and yields of obtained reaction products, providing an in-depth overview of the current state of PET recycling technology (Geyer, Lorenz, & Kandelbauer, 2016).

  • Characterizing Weathering Induced Degradation of Poly(ethylene-terephthalate) : Gordon, Zhan, and Bruckman (2019) investigated the degradation of PET films under accelerated weathering conditions, contributing to the understanding of how PET degrades and the impact of additives on its degradation process (Gordon, Zhan, & Bruckman, 2019).

  • Chromium Terephthalate-Based Solid with Large Pore Volumes : Férey et al. (2005) created a porous chromium terephthalate structure, MIL-101, with very large pore sizes and surface area. This research contributes to the field of porous compounds and has potential applications in nanomaterials (Férey et al., 2005).

Safety And Hazards

Monomethyltetrachloroterephthalate is harmful to fish and other water organisms . It is also toxic if inhaled and causes damage to organs .

Future Directions

While I could not find specific future directions for Monomethyltetrachloroterephthalate, the field of controlled drug delivery systems is a promising area of research . The development of new materials and the establishment of structure–function relationships are key areas of focus .

properties

IUPAC Name

2,3,5,6-tetrachloro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl4O4/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINVWXSZUQKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041782
Record name Chlorthal-monomethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorthal-monomethyl

CAS RN

887-54-7
Record name Chlorthal monomethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorthal-monomethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorthal-monomethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORTHAL-MONOMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HBK8R8KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HD Niemczyk, AA Krause - … of Environmental Science & Health Part …, 1994 - Taylor & Francis
The quality of many golf courses and other turfgrass areas often requires high levels of cultural management. The fact that this level of maintenance usually includes the use of …
Number of citations: 16 www.tandfonline.com

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